
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A series of 4-methyl-6-morpholinopyrimidine derivatives was synthesized and characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis . The synthesis of these compounds involved exploring the potential of pyrimidine derivatives as anticancer agents .Molecular Structure Analysis
The molecular structure of “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate” was characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” were characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .科学的研究の応用
Synthesis Methodologies and Derivative Compounds
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b:5,4-b’] difuran-2-carboxamide derivatives has been reported, showcasing an initiative to prepare a variety of new heterocyclic compounds. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Microwave-Assisted Synthesis
A microwave-assisted synthesis protocol has been developed for methyl-1,4-benzodiazepin-2-one-5-carboxylate derivatives, leading to the efficient formation of 5-methyl carboxylate derivatives of 1,4-benzodiazepines. This novel approach emphasizes the importance of microwave techniques in the synthesis of biologically active compounds (Sharma et al., 2013).
Biological Activities and Potential Therapeutic Applications
Anticonvulsant Activity
A series of novel enaminones synthesized from cyclic beta-dicarbonyl precursors exhibited potent anticonvulsant activity with a notable lack of neurotoxicity. The most active analog demonstrated significant protective effects in the maximal electroshock (MES) seizure test, indicating its potential as a therapeutic agent for epilepsy (Edafiogho et al., 1992).
Antimicrobial Activity
Compounds synthesized from 5-amino-6-methyl-2-morpholinopyrimidine demonstrated good to excellent antimicrobial activity against various bacteria and fungi, compared with standard drugs. This underscores the potential of morpholinopyrimidine derivatives in developing new antimicrobial agents (Devarasetty et al., 2019).
将来の方向性
作用機序
Target of Action
The primary targets of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
This compound interacts with its targets by binding to their active sites, forming hydrophobic interactions . This binding inhibits the production of NO and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of pro-inflammatory mediators like NO and prostaglandins . This leads to a decrease in inflammation and its associated symptoms.
Pharmacokinetics
Its efficacy in inhibiting the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the inflammatory response. It decreases the expression of iNOS and COX-2 proteins, inhibits the production of NO, and reduces mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells . These effects suggest that the compound could be a potential therapeutic strategy for inflammation-associated disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a potent stimulator of macrophages, can enhance the compound’s anti-inflammatory effects .
生化学分析
Biochemical Properties
Cellular Effects
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate has shown potent anticancer activity in a dose-dependent manner on different human cancer cell lines, namely HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver) and IMR-32 (brain) . The inhibitory effect on cancer cell proliferation is shown to be a consequence of reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis .
Molecular Mechanism
Molecular docking studies revealed that this compound binds to the ATP binding pocket of the mammalian target of rapamycin (mTOR) . This interaction is believed to be responsible for its anticancer properties .
特性
IUPAC Name |
methyl 4-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-24-17(23)12-2-4-13(5-3-12)20-16(22)14-10-15(19-11-18-14)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLTJTYRRTYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
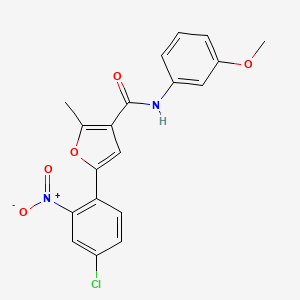
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
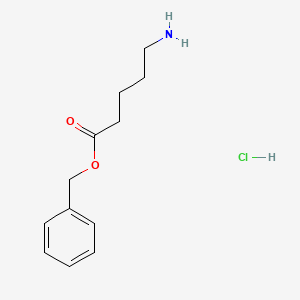
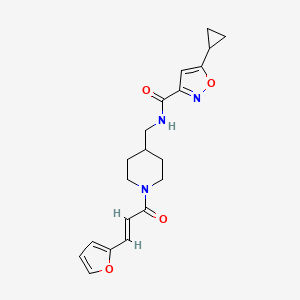
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)

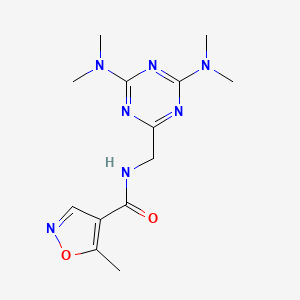

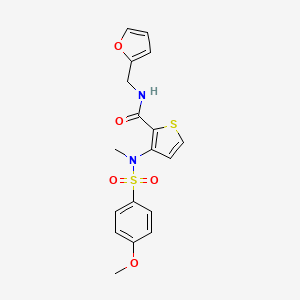
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)
![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)

